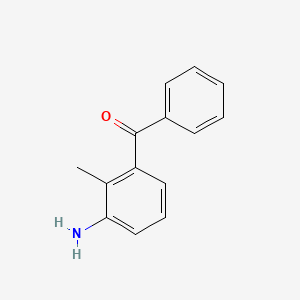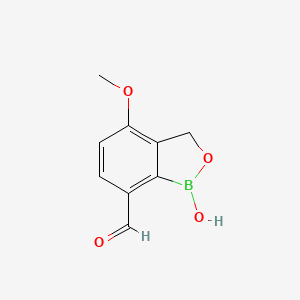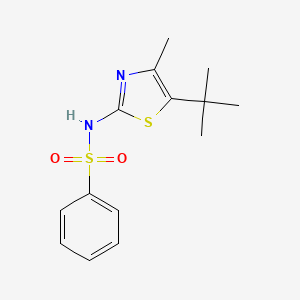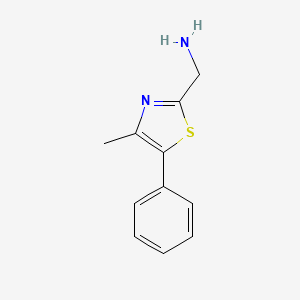
2-(3-Aminopyridin-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminopyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, featuring an amino group at the 3-position and a hydroxyl group at the 2-position of the propan-2-ol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyridin-2-yl)propan-2-ol typically involves the reaction of 3-aminopyridine with acetone in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-(3-Aminopyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-pyridyl)propan-2-one.
Reduction: Formation of 2-(3-aminopyridin-2-yl)propan-1-amine.
Substitution: Formation of various N-substituted derivatives.
科学研究应用
2-(3-Aminopyridin-2-yl)propan-2-ol has several scientific research applications:
作用机制
The mechanism of action of 2-(3-Aminopyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
相似化合物的比较
Similar Compounds
- 2-(4-Aminopyridin-3-yl)propan-2-ol
- 2-(6-Aminopyridin-3-yl)propan-2-ol
- 3-(2-Aminopyridin-3-yl)propan-1-ol
Uniqueness
2-(3-Aminopyridin-2-yl)propan-2-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
2-(3-aminopyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,9H2,1-2H3 |
InChI 键 |
PAWQRSMVPHLPPU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C=CC=N1)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


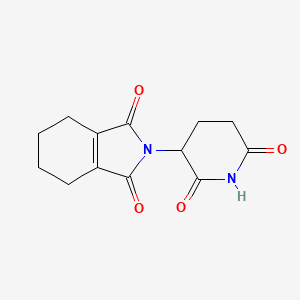
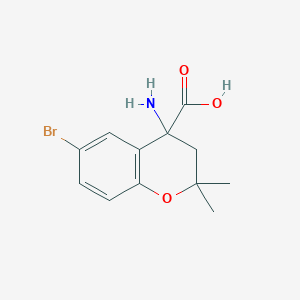
![N-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}hexadecanamide](/img/structure/B13979724.png)
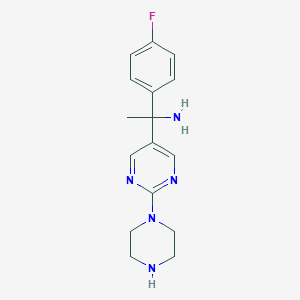
![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
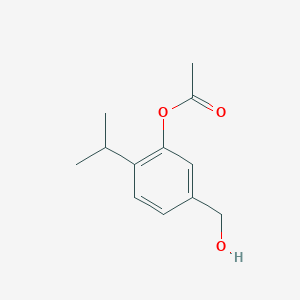
![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)
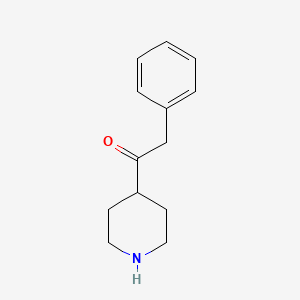
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)
